2-(2,4-Difluorophenyl)-2-oxoacetaldehyde
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Overview
Description
2-(2,4-Difluorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring and an oxoacetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde typically involves the introduction of fluorine atoms into the phenyl ring followed by the formation of the oxoacetaldehyde group. One common method involves the use of fluorinated precursors and specific reaction conditions to achieve the desired product. For example, the reaction of 2,4-difluorobenzaldehyde with a suitable reagent under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,4-Difluorophenyl)-2-oxoacetaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,4-Difluorophenyl)-2-oxoacetaldehyde exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: Another fluorinated compound with similar structural features.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A related compound with additional fluorine atoms and an amide group.
Uniqueness
2-(2,4-Difluorophenyl)-2-oxoacetaldehyde is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-2-oxoacetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBQYELTMQNVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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